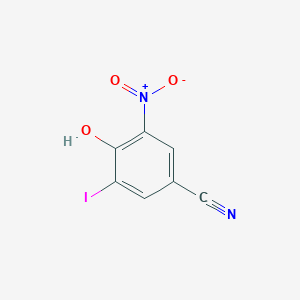

Nitroxynil

Vue d'ensemble

Description

Il est particulièrement efficace contre les douves du foie telles que Fasciola hepatica et certains nématodes gastro-intestinaux . Le nitroxynil a été développé au milieu des années 1960 par May & Baker et a depuis été commercialisé sous diverses appellations commerciales, dont Fluconix, Dovenix et Trodax .

Applications De Recherche Scientifique

Nitroxynil has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Nitroxynil, also known as Nitroxinil, is primarily used as a veterinary medicine against parasitic worms in sheep and cattle . The compound’s primary targets are the liver fluke, Fasciola hepatica, and to a lesser extent, thread worms in the gastrointestinal tract .

Mode of Action

This compound acts as an uncoupler of oxidative phosphorylation in the cell mitochondria . This process disturbs the production of ATP, the cellular “fuel”, impairing the parasites’ motility and probably other processes as well .

Biochemical Pathways

The main biochemical pathway affected by this compound is the oxidative phosphorylation process in the cell mitochondria . By uncoupling this process, this compound disrupts the production of ATP, leading to impaired motility and other potential effects on the parasites .

Pharmacokinetics

This compound is usually administered subcutaneously in the form of a water-soluble N-ethylglucamine salt . It is well absorbed after administration, with peak plasma concentrations achieved within a few hours . The compound is extensively metabolized, with unmetabolized this compound being the major component of the residues in muscle and fat . Excretion is predominantly via the urine .

Result of Action

The primary result of this compound’s action is the effective treatment of infestations of mature and immature Fasciola hepatica and certain roundworm infestations . By disrupting ATP production and impairing parasite motility, this compound effectively eliminates these parasitic worms from the host organism .

Analyse Biochimique

Biochemical Properties

Nitroxynil acts as an uncoupler of oxidative phosphorylation in the cell mitochondria . This action disrupts the production of ATP, the cellular “fuel”, impairing the motility of parasites and likely affecting other processes as well

Cellular Effects

The primary cellular effect of this compound is its impact on parasitic worms within the host organism. By disrupting ATP production, this compound impairs the motility of these parasites, effectively neutralizing them

Molecular Mechanism

This compound’s mechanism of action is primarily through its role as an uncoupler of oxidative phosphorylation This process disrupts the production of ATP within the cell mitochondria, which is crucial for the survival and function of the parasites

Temporal Effects in Laboratory Settings

This compound has been shown to have a residual effect, meaning it not only kills the parasites present in the host at the time of treatment, but also protects against re-infestation for a period of time (up to several weeks) that depends on the dose and the specific parasite

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in cattle, sheep, and goats, this compound is administered subcutaneously at a dose level of 10 mg/kg body weight . Overdose can lead to fatalities in adult cattle and calves

Metabolic Pathways

This compound is extensively metabolized in animals, with no significant species differences in the metabolic pathway . It is predominantly metabolized in the liver to a metabolite that also has flukicidal activity . This explains its efficacy against late immature flukes that migrate through the liver tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the ABCG2 transporter . This protein affects the bioavailability, tissue accumulation, and milk secretion of this compound . Differences in this compound accumulation have been observed in several tissues, with almost 2-fold higher concentration in kidney, small intestine, and testis of mice lacking the Abcg2 gene .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le nitroxynil est synthétisé par un processus en plusieurs étapes impliquant l'iodation et la nitration de l'hydroxybenzonitrile. Les étapes clés comprennent :

Iodation : L'hydroxybenzonitrile est traité avec de l'iode et un agent oxydant approprié pour introduire l'atome d'iode en position méta.

Méthodes de production industrielle : La production industrielle de this compound implique généralement les mêmes voies de synthèse, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté élevée. Le produit final est souvent formulé sous forme de sel d'éthylglucamine soluble dans l'eau pour faciliter l'administration dans les applications vétérinaires .

Analyse Des Réactions Chimiques

Types de réactions : Le nitroxynil subit plusieurs types de réactions chimiques, notamment :

Réduction : Le groupe nitro du this compound peut être réduit en groupe amino dans des conditions réductrices appropriées.

Substitution : L'atome d'iode du this compound peut être substitué par d'autres halogènes ou groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique sont utilisés.

Substitution : Les nucléophiles comme l'azoture de sodium ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Divers produits de dégradation oxydative.

Réduction : Dérivés aminés du this compound.

Substitution : Dérivés halogénés ou fonctionnalisés du this compound.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

Le this compound exerce ses effets anthelmintiques en découplant la phosphorylation oxydative dans les mitochondries des vers parasites . Cette perturbation de la production d'ATP entraîne une altération de la motilité et la mort éventuelle des parasites . Le composé cible spécifiquement les voies du métabolisme énergétique des parasites, ce qui le rend très efficace contre les douves du foie et certains nématodes .

Comparaison Avec Des Composés Similaires

Le nitroxynil est souvent comparé à d'autres phénols et nitriles halogénés, tels que l'ioxynil et le bromoxynil . Ces composés partagent des structures similaires, mais diffèrent par leurs substituants halogénés :

Ioxynil : Contient deux atomes d'iode en positions 3 et 5.

Bromoxynil : Contient deux atomes de brome en positions 3 et 5.

Unicité du this compound :

Substitution halogénée : Le this compound possède un seul atome d'iode et un groupe nitro, ce qui lui confère des propriétés chimiques et biologiques uniques.

Activité anthelmintique : Le this compound est particulièrement efficace contre les douves du foie, tandis que l'ioxynil et le bromoxynil sont principalement utilisés comme herbicides.

Propriétés

IUPAC Name |

4-hydroxy-3-iodo-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGVABHDAQAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075117 | |

| Record name | Nitroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-89-0 | |

| Record name | Nitroxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroxinil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroxinil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROXINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0EXQ7125 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

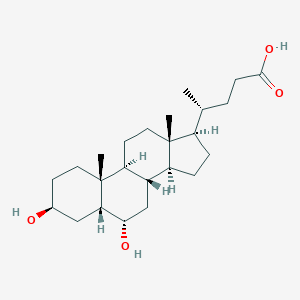

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

![[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol](/img/structure/B131361.png)

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)